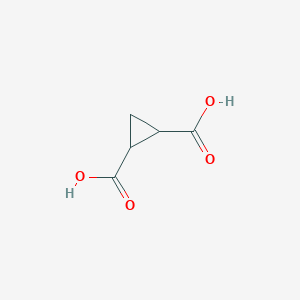

1,2-Cyclopropanedicarboxylic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

cyclopropane-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c6-4(7)2-1-3(2)5(8)9/h2-3H,1H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWFMZKPPHHHCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00933501 | |

| Record name | Cyclopropane-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696-75-3, 696-74-2, 1489-58-3 | |

| Record name | 1,2-Cyclopropanedicarboxylic acid, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, cis- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1, trans- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Cyclopropanedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropane-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 1,2-cyclopropanedicarboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 1,2-Cyclopropanedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a molecule featuring a strained three-membered carbocyclic ring functionalized with two carboxylic acid groups, presents a unique structural motif of significant interest in medicinal chemistry and materials science. The inherent rigidity and defined stereochemistry of the cyclopropane ring offer a valuable scaffold for the design of novel therapeutic agents and specialized polymers. This technical guide provides a comprehensive overview of the core physicochemical properties of the cis and trans isomers of this compound, detailed experimental protocols for their determination, and insights into their biological relevance, particularly for professionals in drug development.

Isomeric Forms

This compound exists as two primary geometric isomers: cis-1,2-cyclopropanedicarboxylic acid and trans-1,2-cyclopropanedicarboxylic acid. The spatial arrangement of the carboxylic acid groups relative to the plane of the cyclopropane ring dictates their distinct physical and chemical characteristics.

Figure 1: Isomeric forms of this compound.

Physicochemical Properties

The are summarized below. These parameters are crucial for understanding the molecule's behavior in various chemical and biological systems.

Tabulated Data

| Property | cis-Isomer (CAS: 696-74-2) | trans-Isomer (CAS: 14590-54-6 for 1S,2S) |

| Molecular Formula | C₅H₆O₄ | C₅H₆O₄ |

| Molecular Weight | 130.10 g/mol [1][2] | 130.10 g/mol [2] |

| Melting Point | 139-140 °C[3] | 175 °C (for dl-trans) |

| Boiling Point | 305.8 °C at 760 mmHg[3] | Decomposes |

| pKa₁ | 3.84 (Predicted)[4] | ~3.7 |

| pKa₂ | ~6.5 | ~5.3 |

| Solubility | Soluble in water, ethanol | Sparingly soluble in water, soluble in ethanol |

| LogP (Predicted) | -0.20830[3] | -0.6 (Computed)[2] |

| Density | 1.673 g/cm³[3] | - |

Experimental Protocols

This section details the methodologies for determining the key .

Melting Point Determination

The melting point is a fundamental property for assessing the purity of a solid organic compound.

Figure 2: Workflow for melting point determination.

Detailed Protocol:

-

Sample Preparation: A small sample of this compound is finely ground to a powder.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[5][6] A sharp melting range (e.g., 0.5-1 °C) is indicative of high purity.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a dicarboxylic acid, two pKa values will be determined.

Figure 3: Workflow for pKa determination via titration.

Detailed Protocol:

-

Solution Preparation: A precise mass of this compound is dissolved in a known volume of deionized water to create a solution of known concentration.

-

Titration: The solution is titrated with a standardized solution of a strong base, such as sodium hydroxide (NaOH), while the pH is continuously monitored using a calibrated pH meter.[4]

-

Data Analysis: A titration curve is generated by plotting the pH against the volume of NaOH added. The curve will exhibit two equivalence points corresponding to the neutralization of the two carboxylic acid groups.

-

pKa Calculation: The pKa values are determined from the pH at the half-equivalence points.[7][8][9] The first half-equivalence point gives pKa₁, and the second gives pKa₂.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information about the number and chemical environment of the hydrogen atoms.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.[10][11]

Experimental Protocol:

-

Sample Preparation: A small amount of the acid (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Data Acquisition: The NMR spectrum is acquired on a high-field NMR spectrometer.

-

Data Analysis: The chemical shifts (δ), integration, and coupling constants (J) are analyzed to confirm the structure and stereochemistry of the isomer.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol (KBr Pellet Method):

-

Sample Preparation: A small amount of the acid (1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder (100-200 mg).[12][13][14]

-

Pellet Formation: The mixture is compressed under high pressure to form a transparent or translucent pellet.[15][16]

-

Analysis: The IR spectrum is recorded, showing characteristic absorption bands for the O-H of the carboxylic acid, the C=O of the carbonyl group, and the C-H bonds of the cyclopropane ring.

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For dicarboxylic acids, derivatization is often required for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[3][17][18][19]

Experimental Protocol (GC-MS with Esterification):

-

Derivatization: The carboxylic acid groups are converted to their corresponding esters (e.g., methyl or butyl esters) using a reagent such as BF₃ in methanol or butanol to increase volatility.[3][18]

-

Injection: The derivatized sample is injected into the gas chromatograph.

-

Separation and Detection: The components are separated on a capillary column and detected by the mass spectrometer, which provides the mass-to-charge ratio of the parent ion and its fragments.

Biological Relevance and Drug Development Applications

Derivatives of this compound have shown significant biological activity, making them attractive scaffolds for drug discovery.

Inhibition of O-Acetylserine Sulfhydrylase (OASS)

Certain derivatives of this compound have been identified as potent inhibitors of O-acetylserine sulfhydrylase (OASS), an enzyme essential for cysteine biosynthesis in bacteria and plants but absent in mammals.[14][20] This makes OASS a promising target for the development of novel antimicrobial agents.

Figure 4: Conceptual diagram of OASS inhibition.

Experimental Protocol for OASS Inhibition Assay (General Workflow):

-

Enzyme and Substrate Preparation: Recombinant OASS enzyme is purified. Solutions of the enzyme, the substrate (O-acetylserine), and the inhibitor (this compound derivative) are prepared in a suitable buffer.

-

Assay: The enzyme is incubated with varying concentrations of the inhibitor. The reaction is initiated by the addition of the substrate.

-

Detection: The rate of the enzymatic reaction is monitored, often by a spectrophotometric method that detects the product, L-cysteine, or the consumption of a co-substrate.

-

Data Analysis: The inhibitory activity (e.g., IC₅₀ value) is determined by plotting the reaction rate against the inhibitor concentration.

Conclusion

This compound and its isomers are compounds with well-defined physicochemical properties that can be accurately determined using standard laboratory techniques. Their unique structural features and demonstrated biological activities, particularly in the context of enzyme inhibition, underscore their potential as valuable building blocks in the development of new therapeutic agents. This guide provides the foundational knowledge and experimental framework for researchers and drug development professionals to effectively work with and explore the potential of this intriguing class of molecules.

References

- 1. longdom.org [longdom.org]

- 2. pennwest.edu [pennwest.edu]

- 3. benchchem.com [benchchem.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]

- 8. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 9. byjus.com [byjus.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. reclaim.cdh.ucla.edu [reclaim.cdh.ucla.edu]

- 12. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]

- 13. shimadzu.com [shimadzu.com]

- 14. eng.uc.edu [eng.uc.edu]

- 15. scienceijsar.com [scienceijsar.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Limits of detection for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stereoisomers of 1,2-Cyclopropanedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Cyclopropanedicarboxylic acid, a molecule of significant interest in organic synthesis and medicinal chemistry, exists as a set of stereoisomers due to the restricted rotation around the carbon-carbon bonds of the cyclopropane ring and the presence of two stereocenters. Understanding the distinct spatial arrangements and properties of these isomers is crucial for their application in the development of novel therapeutics and advanced materials. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their structures, physicochemical properties, and detailed experimental protocols for their synthesis and separation.

The Stereoisomers of this compound

This compound has two geometric isomers: a cis isomer and a trans isomer.

-

cis-1,2-Cyclopropanedicarboxylic acid: In this isomer, the two carboxylic acid groups are on the same side of the cyclopropane ring. Due to a plane of symmetry, this molecule is a meso compound and is achiral, meaning it does not have a non-superimposable mirror image and is optically inactive.

-

trans-1,2-Cyclopropanedicarboxylic acid: In this isomer, the two carboxylic acid groups are on opposite sides of the cyclopropane ring. This arrangement removes the plane of symmetry, resulting in a chiral molecule. Therefore, the trans isomer exists as a pair of enantiomers:

-

(1R,2R)-1,2-cyclopropanedicarboxylic acid

-

(1S,2S)-1,2-cyclopropanedicarboxylic acid

-

These enantiomers are non-superimposable mirror images of each other and exhibit equal but opposite optical activity. A 1:1 mixture of the (1R,2R) and (1S,2S) enantiomers is known as a racemic mixture or (±)-trans-1,2-cyclopropanedicarboxylic acid.

The relationship between these stereoisomers can be visualized as follows:

Data Presentation: Physicochemical Properties

The distinct stereochemistry of the isomers leads to differences in their physical and chemical properties. A summary of key quantitative data is presented below for easy comparison.

| Property | cis-1,2-Cyclopropanedicarboxylic Acid | trans-1,2-Cyclopropanedicarboxylic Acid (racemic) | (1S,2S)-1,2-Cyclopropanedicarboxylic Acid |

| Molecular Formula | C₅H₆O₄ | C₅H₆O₄ | C₅H₆O₄ |

| Molecular Weight | 130.10 g/mol | 130.10 g/mol | 130.10 g/mol |

| CAS Number | 696-74-2[1] | 696-75-3 | 14590-54-6 |

| Melting Point | 139-140 °C[1] | 175 °C | Not available |

| Boiling Point | 305.8 °C at 760 mmHg[1] | Not available | Not available |

| Density | 1.673 g/cm³[1] | Not available | Not available |

| pKa₁ | 3.33 | Not available | Not available |

| pKa₂ | 6.47[2] | Not available | Not available |

| Specific Rotation ([α]D) | 0° (achiral) | 0° (racemic mixture) | Not available |

Experimental Protocols

Synthesis of cis-1,2-Cyclopropanedicarboxylic Acid[3]

The synthesis of the cis isomer can be achieved through the hydrolysis of 3-oxabicyclo[3.1.0]hexane-2,4-dione.

Materials:

-

3-oxabicyclo[3.1.0]hexane-2,4-dione

-

Deionized water or ethanol

-

Standard laboratory glassware for hydrolysis (e.g., round-bottom flask, condenser)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3-oxabicyclo[3.1.0]hexane-2,4-dione in either water or ethanol.

-

Heat the mixture under reflux until the starting material is consumed (monitor by TLC or other suitable analytical technique).

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid is cis-1,2-cyclopropanedicarboxylic acid. Further purification can be achieved by recrystallization.

Synthesis of racemic trans-1,2-Cyclopropanedicarboxylic Acid

A common method for the synthesis of cyclopropane rings is the reaction of an alkene with a carbene. For the synthesis of the racemic trans-diester, which can then be hydrolyzed, a reaction of a fumarate ester (a trans-alkene) with a carbene source is a viable route. The subsequent hydrolysis yields the racemic trans-diacid.

Part 1: Synthesis of Diethyl trans-1,2-Cyclopropanedicarboxylate This procedure is conceptual and based on general methods.

-

To a solution of diethyl fumarate in a suitable solvent (e.g., dichloromethane), add a carbene precursor such as diazomethane in the presence of a copper or palladium catalyst. (Caution: Diazomethane is explosive and highly toxic. This should only be performed by experienced chemists in a proper fume hood with appropriate safety precautions).

-

Alternatively, a Simmons-Smith reaction can be employed using diiodomethane and a zinc-copper couple.

-

The reaction progress is monitored by an appropriate technique (e.g., GC-MS or NMR).

-

Upon completion, the reaction is quenched, and the organic layer is washed, dried, and concentrated.

-

The crude product is purified by distillation or column chromatography to yield diethyl trans-1,2-cyclopropanedicarboxylate.

Part 2: Hydrolysis to racemic trans-1,2-Cyclopropanedicarboxylic Acid [3]

-

Dissolve the diethyl (±)-trans-cyclopropane-1,2-dicarboxylate in an ethanolic solution of potassium hydroxide.

-

Heat the mixture at reflux for several hours to ensure complete saponification of the ester groups.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the dicarboxylic acid.

-

The solid is collected by filtration, washed with cold water, and dried to yield racemic trans-1,2-cyclopropanedicarboxylic acid.

Chiral Resolution of (±)-trans-1,2-Cyclopropanedicarboxylic Acid

The separation of the enantiomers of the trans isomer can be achieved through the formation of diastereomeric salts with a chiral resolving agent, such as a chiral amine. The following is a general protocol that can be adapted from the resolution of similar dicarboxylic acids, such as trans-1,2-cyclohexanedicarboxylic acid, using (S)-phenylethylamine.[4]

Materials:

-

(±)-trans-1,2-Cyclopropanedicarboxylic acid

-

(S)-(-)-α-Phenylethylamine (or another suitable chiral amine like brucine)

-

A suitable solvent (e.g., ethanol, methanol, acetone, or mixtures with water)

-

Hydrochloric acid (e.g., 1 M)

-

Standard laboratory glassware for crystallization and filtration

Procedure:

-

Dissolve the racemic trans-1,2-cyclopropanedicarboxylic acid in a minimal amount of a hot suitable solvent.

-

In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., (S)-(-)-α-phenylethylamine) in the same solvent.

-

Slowly add the resolving agent solution to the diacid solution.

-

Allow the mixture to cool slowly to room temperature to facilitate the crystallization of one of the diastereomeric salts. Further cooling in an ice bath may be necessary.

-

Collect the crystals of the less soluble diastereomeric salt by vacuum filtration. The enantiomeric excess of this salt can be improved by recrystallization.

-

To recover the enantiomerically enriched dicarboxylic acid, dissolve the diastereomeric salt in water and acidify with hydrochloric acid.

-

The precipitated dicarboxylic acid is collected by filtration, washed with cold water, and dried.

-

The more soluble diastereomeric salt remains in the mother liquor from the initial crystallization. This can be treated in a similar manner to recover the other enantiomer, although it will likely be less enantiomerically pure without further purification steps.

Note: The choice of solvent and resolving agent is critical and often requires empirical optimization to achieve efficient separation.

Alternatively, the enantiomers of trans-1,2-disubstituted cyclopropanes can be separated by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase, such as Chiralcel OD or Chiralcel OJ, with a mobile phase typically consisting of a mixture of hexane and 2-propanol.[5]

Conclusion

The stereoisomers of this compound present a fascinating case study in stereochemistry with practical implications for synthetic and medicinal chemistry. The meso cis isomer and the enantiomeric pair of the trans isomer exhibit distinct physical and chemical properties that must be considered in their application. While the synthesis of the cis and racemic trans isomers is relatively straightforward, the resolution of the trans enantiomers requires specialized techniques such as the formation of diastereomeric salts or chiral chromatography. The detailed protocols and data provided in this guide serve as a valuable resource for researchers working with these important molecules.

References

- 1. prepchem.com [prepchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cis-Trans Isomerism in 1,2-Cyclopropanedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cis-trans isomerism in 1,2-cyclopropanedicarboxylic acid, a molecule of significant interest in organic synthesis and medicinal chemistry. The constrained three-membered ring of cyclopropane imparts unique stereochemical and electronic properties, making the spatial arrangement of the two carboxylic acid functional groups—either on the same side (cis) or opposite sides (trans) of the ring—a critical determinant of the molecule's physical, chemical, and biological characteristics. This document details the synthesis, separation, and characterization of these isomers, presenting key quantitative data, experimental protocols, and structural visualizations to support advanced research and development applications.

Introduction to Cis-Trans Isomerism in this compound

Cis-trans isomerism, also known as geometric isomerism, arises in 1,2-disubstituted cyclopropanes due to the restricted rotation around the carbon-carbon single bonds of the rigid ring structure. This results in two distinct diastereomers: the cis-isomer, where the carboxylic acid groups are on the same face of the cyclopropane ring, and the trans-isomer, where they are on opposite faces. These isomers are not interconvertible under normal conditions and exhibit different physical and chemical properties, which can lead to distinct biological activities. The unique conformational constraints of the cyclopropane ring make these isomers valuable scaffolds in drug design and material science.

Synthesis of Cis- and Trans-1,2-Cyclopropanedicarboxylic Acid

The synthesis of the individual isomers of this compound can be achieved through stereospecific or stereoselective routes.

Synthesis of trans-1,2-Cyclopropanedicarboxylic Acid

A common route to the trans-isomer involves the cyclopropanation of a trans-alkene precursor followed by hydrolysis. For instance, the reaction of diethyl fumarate (a trans-alkene) with a carbene or carbene equivalent, followed by hydrolysis of the resulting diethyl ester, yields trans-1,2-cyclopropanedicarboxylic acid.

Synthesis of cis-1,2-Cyclopropanedicarboxylic Acid

The synthesis of the cis-isomer can be more challenging. One approach involves the cyclopropanation of a cis-alkene, such as diethyl maleate. Another strategy is the catalytic hydrogenation of a cyclopropene-1,2-dicarboxylic acid precursor. A frequently employed method involves the formation of the cis-anhydride, which is then hydrolyzed to the cis-diacid.

Isomerization of this compound

The interconversion of the more stable trans-isomer to the cis-isomer is a key transformation. This is often achieved by converting the trans-diacid to its diester, followed by base-catalyzed epimerization to an equilibrium mixture of the cis- and trans-diesters. Separation of the cis-diester and subsequent hydrolysis yields the pure cis-diacid. Thermal isomerization at high temperatures is also a possibility, though it may be accompanied by decomposition.

Separation of Cis- and Trans- Isomers

Due to their different physical properties, the cis and trans isomers can be separated using various techniques.

-

Fractional Crystallization: This method exploits the differences in solubility between the two isomers in a particular solvent. A patent describes a process for separating cis and trans isomers of cyclopropane carboxylic acids by treating an aqueous solution of their soluble salts with a weak acid to selectively precipitate one isomer.

-

Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of these isomers. A reverse-phase C18 column with an acidic aqueous mobile phase is a common starting point for the separation of dicarboxylic acids.

Comparative Physicochemical Properties

The cis and trans isomers of this compound exhibit distinct physical properties, which are summarized in the table below.

| Property | cis-1,2-Cyclopropanedicarboxylic Acid | trans-1,2-Cyclopropanedicarboxylic Acid |

| Melting Point | 139-140 °C[1] | 175 °C |

| pKa1 | 3.33 | 3.65 |

| pKa2 | 6.47 | 5.13 |

| Boiling Point | 305.8 °C at 760 mmHg[1] | Decomposes |

| Density | 1.673 g/cm³[1] | - |

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for distinguishing between the cis and trans isomers. The different spatial relationships of the protons and carbons in each isomer lead to distinct chemical shifts and coupling constants.

¹H NMR:

-

cis-isomer: The protons on the cyclopropane ring exhibit a more complex splitting pattern due to their magnetic inequivalence.

-

trans-isomer: The molecule possesses a C₂ axis of symmetry, leading to a simpler spectrum with fewer unique proton signals.

¹³C NMR:

-

The chemical shifts of the cyclopropyl carbons and the carboxyl carbons will differ between the two isomers due to steric and electronic effects.

X-ray Crystallography

X-ray crystallography provides definitive proof of the stereochemistry and offers precise information on bond lengths, bond angles, and the overall molecular conformation in the solid state. This data is crucial for understanding the intermolecular interactions and packing in the crystal lattice.

Biological Activity

Cyclopropane-1,2-dicarboxylic acids have been investigated for their biological activity, including their role as tools for studying O-acetylserine sulfhydrylases, enzymes involved in cysteine biosynthesis in bacteria and plants.[2] The specific stereochemistry of the isomers can significantly influence their binding affinity and inhibitory potential against biological targets.

Experimental Protocols

Synthesis of trans-1,2-Bis-(hydroxymethyl)cyclopropane (Precursor to trans-diacid)

This protocol describes the reduction of diethyl trans-1,2-cyclopropanedicarboxylate to the corresponding diol, which can then be oxidized to the dicarboxylic acid.

Materials:

-

Diethyl trans-1,2-cyclopropanedicarboxylate

-

Lithium aluminium hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

-

Methanol

-

Sodium methoxide

Procedure:

-

In a three-necked flask under a nitrogen atmosphere, a suspension of LiAlH₄ in anhydrous THF is cooled to 0 °C.

-

A solution of diethyl trans-1,2-cyclopropanedicarboxylate in THF is added dropwise over 1 hour.

-

The reaction mixture is allowed to warm to room temperature and then refluxed for 2 hours.

-

After cooling, the reaction is quenched by the cautious addition of saturated aqueous NH₄Cl solution.

-

The resulting precipitate is filtered, and the filtrate is extracted with ethyl acetate.

-

The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product, which may contain an acetate byproduct, is dissolved in methanol, and a catalytic amount of sodium methoxide is added to facilitate transesterification to the diol.

-

The reaction is monitored by TLC, and upon completion, the solvent is removed under reduced pressure to yield trans-1,2-bis-(hydroxymethyl)cyclopropane.

HPLC Separation of Dicarboxylic Acids (General Protocol)

This protocol provides a general starting point for the separation of dicarboxylic acid isomers by reverse-phase HPLC.

Instrumentation and Conditions:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile in an aqueous solution of a weak acid (e.g., 0.1% formic acid or phosphoric acid, pH adjusted to ~2.5) is typically used.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Temperature: Ambient or controlled (e.g., 30 °C).

Procedure:

-

Prepare a standard solution of a mixture of the cis and trans isomers in the mobile phase.

-

Inject the standard solution and optimize the gradient to achieve baseline separation of the two isomer peaks.

-

Inject the sample solution and quantify the relative amounts of each isomer by integrating the peak areas.

Visualizations

Figure 1. Stereochemical relationship between cis- and trans-1,2-cyclopropanedicarboxylic acid.

Figure 2. General experimental workflow for the synthesis and separation of isomers.

Conclusion

The cis-trans isomerism in this compound presents a fascinating case study in stereochemistry with practical implications for synthetic and medicinal chemistry. The distinct properties of the cis and trans isomers necessitate careful control over their synthesis and separation. This guide has provided a foundational understanding of these aspects, supported by quantitative data and experimental considerations. Further research into the specific biological activities of each isomer and the development of more efficient and stereoselective synthetic routes will continue to be areas of active investigation.

References

- 1. cis-1,2-Cyclopropanedicarboxylic acid | C5H6O4 | CID 726455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1,2-Cyclopropanedicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the cis and trans isomers of 1,2-cyclopropanedicarboxylic acid. The information presented herein is crucial for the identification, characterization, and quality control of this important chemical entity in research and development settings. This document outlines key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for both cis- and trans-1,2-cyclopropanedicarboxylic acid.

cis-1,2-Cyclopropanedicarboxylic Acid

| ¹H NMR | |

| Chemical Shift (ppm) | Multiplicity |

| ~1.4-1.6 | m |

| ~2.1-2.3 | m |

| ~11.0-12.0 | br s |

| ¹³C NMR | |

| Chemical Shift (ppm) | Assignment |

| ~15-17 | CH₂ (cyclopropyl) |

| ~23-25 | CH (cyclopropyl) |

| ~173-175 | COOH |

| Infrared (IR) Spectroscopy | |

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 2500-3300 (broad) | O-H stretch (carboxylic acid) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1200-1300 | C-O stretch (carboxylic acid) |

| ~800-900 | Cyclopropane ring vibrations |

| Mass Spectrometry (GC-MS) | |

| m/z | Relative Intensity |

| 85 | Major Peak |

| 86 | |

| 84 |

trans-1,2-Cyclopropanedicarboxylic Acid

| ¹H NMR | |

| Chemical Shift (ppm) | Multiplicity |

| ~1.5-1.7 | m |

| ~1.9-2.1 | m |

| ~11.0-12.0 | br s |

| ¹³C NMR | |

| Chemical Shift (ppm) | Assignment |

| ~16-18 | CH₂ (cyclopropyl) |

| ~21-23 | CH (cyclopropyl) |

| ~174-176 | COOH |

| Infrared (IR) Spectroscopy | |

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 2500-3300 (broad) | O-H stretch (carboxylic acid) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1200-1300 | C-O stretch (carboxylic acid) |

| ~800-900 | Cyclopropane ring vibrations |

| Mass Spectrometry (GC-MS) | |

| m/z | Relative Intensity |

| 84 | Major Peak |

| 85 | |

| 39 |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide for reproducing these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound isomer.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O with a pH indicator). The choice of solvent may depend on the specific information required and the solubility of the sample.

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H and ¹³C NMR Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Referencing: The residual solvent peak is used as an internal standard.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Spectral Width: Approximately 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Referencing: The solvent peak is used as an internal standard.

-

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

-

Place approximately 1-2 mg of the solid this compound sample and 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.

-

Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

2. FTIR Spectrum Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Measurement Mode: Transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

Due to the low volatility of dicarboxylic acids, a derivatization step is typically required for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

1. Derivatization (Silylation):

-

Accurately weigh approximately 1 mg of the this compound sample into a reaction vial.

-

Add 100 µL of a suitable solvent (e.g., acetonitrile or pyridine) and 100 µL of a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Seal the vial and heat at 60-70°C for 30-60 minutes.

-

Cool the sample to room temperature before injection.

2. GC-MS Analysis:

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.

-

GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250-280°C.

-

Oven Temperature Program:

-

Initial temperature: 60-80°C, hold for 2 minutes.

-

Ramp: Increase to 280-300°C at a rate of 10-15°C/min.

-

Final hold: 5-10 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 30-400.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Visualization of Spectroscopic Correlations and Workflow

The following diagrams illustrate the relationship between the spectroscopic data and the molecular structure, as well as a typical experimental workflow.

Caption: Correlation between molecular structure and spectroscopic data.

Caption: General experimental workflow for spectroscopic analysis.

Unveiling the Solid-State Architecture of 1,2-Cyclopropanedicarboxylic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of 1,2-cyclopropanedicarboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the crystallographic parameters of its key stereoisomers and the experimental protocols for their determination.

Introduction

This compound, a dicarboxylic acid featuring a strained three-membered ring, exists as multiple stereoisomers, including cis-(meso), and a pair of trans-enantiomers, (1R,2R) and (1S,2S). The spatial arrangement of the carboxylic acid groups in relation to the cyclopropane ring profoundly influences the molecule's physical, chemical, and biological properties. A thorough understanding of their solid-state structures is crucial for applications in crystal engineering, drug design, and the development of novel polymers.

Crystallographic Data of Stereoisomers

The crystal structures of cis- and trans-1,2-cyclopropanedicarboxylic acid were first determined by A. I. Kitaigorodskii and Yu. T. Struchkov in 1953. These foundational studies have provided the basis for our current understanding of the solid-state conformation of these molecules. The key crystallographic data are summarized in the table below.

| Stereoisomer | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

| cis-1,2-Cyclopropanedicarboxylic acid | C₅H₆O₄ | Monoclinic | P2₁/c | 7.28 | 10.38 | 7.85 | 108.5 | 4 |

| trans-1,2-Cyclopropanedicarboxylic acid | C₅H₆O₄ | Monoclinic | P2₁/c | 5.51 | 13.0 | 7.75 | 96.5 | 4 |

Experimental Protocols

The determination of the crystal structures of this compound isomers involves a series of meticulous experimental procedures.

Crystal Growth

Single crystals of both cis- and trans-1,2-cyclopropanedicarboxylic acid suitable for X-ray diffraction studies were grown from aqueous solutions. The general procedure involves:

-

Dissolution: Dissolving the purified dicarboxylic acid in distilled water, with gentle heating if necessary, to achieve a saturated or near-saturated solution.

-

Slow Evaporation: Allowing the solvent to evaporate slowly at a constant temperature. This gradual process encourages the formation of well-ordered single crystals.

-

Crystal Harvesting: Carefully isolating the formed crystals from the mother liquor.

X-ray Data Collection and Structure Refinement

The crystallographic data were obtained through single-crystal X-ray diffraction. The experimental workflow is as follows:

A suitable single crystal is mounted on a goniometer and subjected to a beam of monochromatic X-rays. The diffraction pattern is collected on a detector. The collected data is then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and subsequently refined to obtain the final atomic coordinates and anisotropic displacement parameters.

Stereoisomeric Relationships

The stereoisomers of this compound are structurally related as depicted in the following diagram. The cis form is a meso compound, meaning it is achiral and has a plane of symmetry. The trans form exists as a pair of enantiomers, which are non-superimposable mirror images of each other.

Conclusion

This technical guide has summarized the key crystallographic data for the cis and trans isomers of this compound and outlined the fundamental experimental procedures for their determination. The distinct solid-state arrangements of these stereoisomers underscore the importance of detailed structural analysis in understanding and predicting the behavior of these versatile molecules in various scientific and industrial applications.

An In-depth Technical Guide on the Thermodynamic Stability of 1,2-Cyclopropanedicarboxylic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Thermodynamic Stability of Diastereomers

The thermodynamic stability of a molecule refers to its relative energy state compared to its isomers. A more stable isomer possesses a lower standard enthalpy of formation (ΔHf°), signifying that less energy is contained within its chemical bonds. Consequently, the combustion of a more stable isomer releases less energy, resulting in a lower heat of combustion (ΔHc°).

Cis- and trans-1,2-cyclopropanedicarboxylic acid are diastereomers, which are stereoisomers that are not mirror images of each other. Their different spatial arrangements of the carboxylic acid functional groups on the cyclopropane ring lead to variations in their internal strain and, therefore, their thermodynamic stability.

Qualitative Assessment of Isomer Stability

In the absence of direct experimental data, the relative thermodynamic stability of cis- and trans-1,2-cyclopropanedicarboxylic acid can be predicted based on fundamental principles of stereochemistry.

-

Steric Hindrance: The primary factor influencing the relative stability of these isomers is steric hindrance (or steric strain) between the two carboxylic acid groups.

-

In the cis isomer , the two bulky carboxylic acid groups are on the same side of the cyclopropane ring. This proximity leads to significant repulsive steric interactions, increasing the molecule's internal energy and decreasing its stability.

-

In the trans isomer , the carboxylic acid groups are on opposite sides of the ring, maximizing the distance between them. This arrangement minimizes steric hindrance, resulting in a lower internal energy and greater thermodynamic stability.

-

Therefore, it is predicted that trans-1,2-cyclopropanedicarboxylic acid is thermodynamically more stable than cis-1,2-cyclopropanedicarboxylic acid . This implies that the trans isomer would have a less negative (smaller) standard enthalpy of combustion and a less positive (or more negative) standard enthalpy of formation.

Quantitative Data Presentation

As of the latest literature review, specific experimental values for the standard enthalpy of combustion (ΔHc°) and standard enthalpy of formation (ΔHf°) for cis- and trans-1,2-cyclopropanedicarboxylic acid are not available. However, for illustrative purposes, the expected qualitative relationship and the structure for presenting such data are shown in the table below.

| Isomer | Predicted Relative Stability | Expected ΔHc° (kJ/mol) | Expected ΔHf° (kJ/mol) |

| cis-1,2-Cyclopropanedicarboxylic Acid | Less Stable | More Negative (larger magnitude) | More Positive (or less negative) |

| trans-1,2-Cyclopropanedicarboxylic Acid | More Stable | Less Negative (smaller magnitude) | Less Positive (or more negative) |

Note: The values in the "Expected ΔHc°" and "Expected ΔHf°" columns are qualitative predictions. Experimental determination is required for quantitative values.

Experimental Protocol: Bomb Calorimetry

The standard method for determining the enthalpy of combustion of solid organic compounds like the isomers of 1,2-cyclopropanedicarboxylic acid is bomb calorimetry.

Principle

A known mass of the sample is completely combusted in a constant-volume container (the "bomb") filled with excess pure oxygen. The heat released by the combustion reaction is absorbed by the surrounding water bath of known mass. By measuring the temperature change of the water, the heat of combustion can be calculated.

Apparatus

-

Bomb Calorimeter (including bomb, water bucket, stirrer, and insulating jacket)

-

High-precision thermometer (e.g., platinum resistance thermometer)

-

Oxygen cylinder with pressure regulator

-

Pellet press

-

Fuse wire (e.g., nickel-chromium)

-

Benzoic acid (as a standard for calibration)

-

Analytical balance

Detailed Methodology

-

Calibration of the Calorimeter:

-

A pellet of approximately 1 g of benzoic acid is accurately weighed and placed in the crucible inside the bomb.

-

A 10 cm piece of fuse wire is weighed and connected to the electrodes within the bomb, with the wire in contact with the benzoic acid pellet.

-

A small, known amount of water (typically 1 mL) is added to the bomb to ensure saturation of the internal atmosphere with water vapor.

-

The bomb is sealed and purged with oxygen to remove any atmospheric nitrogen, then filled with pure oxygen to a pressure of approximately 30 atm.

-

The bomb is placed in the calorimeter bucket containing a precisely known mass of water (e.g., 2000 g).

-

The calorimeter is assembled, and the initial temperature is recorded at regular intervals to establish a baseline.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

The bomb is depressurized, and the remaining fuse wire is collected and weighed to determine the amount that combusted.

-

The heat capacity of the calorimeter (Ccal) is calculated using the known heat of combustion of benzoic acid.

-

-

Combustion of this compound Isomers:

-

The calibration procedure is repeated using a precisely weighed pellet (approximately 1 g) of the cis or trans isomer of this compound.

-

The heat released by the combustion of the sample is calculated using the temperature change and the previously determined heat capacity of the calorimeter.

-

Corrections are made for the heat released by the combustion of the fuse wire and for the formation of any side products (e.g., nitric acid from residual nitrogen).

-

The standard enthalpy of combustion (ΔHc°) is then calculated per mole of the sample.

-

Calculation of Standard Enthalpy of Formation

The standard enthalpy of formation (ΔHf°) of the isomers can be calculated from their experimentally determined standard enthalpy of combustion (ΔHc°) using Hess's Law. The combustion reaction for this compound (C5H6O4) is:

C5H6O4(s) + 4O2(g) → 5CO2(g) + 3H2O(l)

The standard enthalpy of formation is calculated as follows:

ΔHf°(C5H6O4) = [5 * ΔHf°(CO2, g) + 3 * ΔHf°(H2O, l)] - ΔHc°(C5H6O4)

Where:

-

ΔHf°(CO2, g) = -393.51 kJ/mol (a standard literature value)

-

ΔHf°(H2O, l) = -285.83 kJ/mol (a standard literature value)

Visualizations

Caption: Relationship between stereoisomers and their relative energy levels.

Caption: Experimental workflow for bomb calorimetry.

Conclusion

While quantitative experimental data on the thermodynamic stability of cis- and trans-1,2-cyclopropanedicarboxylic acid is currently lacking in the scientific literature, a robust qualitative assessment can be made. Based on the principle of minimizing steric hindrance, the trans isomer is predicted to be the more stable of the two. This guide has detailed the standard experimental procedure, bomb calorimetry, that would be employed to obtain the precise heats of combustion and formation necessary for a quantitative comparison. The provided workflows and diagrams serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who may need to perform such analyses or understand the underlying principles of molecular stability.

The Discovery and History of 1,2-Cyclopropanedicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of cyclopropane and its derivatives has been a cornerstone in the development of modern organic chemistry, challenging early theories of chemical bonding and providing a playground for the discovery of new reactions and synthetic methodologies. Among these, 1,2-cyclopropanedicarboxylic acid, with its stereoisomeric possibilities and synthetic utility, holds a significant place. This technical guide provides an in-depth exploration of the discovery, history, and key experimental protocols related to this foundational molecule. While the very first synthesis of the 1,2-isomer is not definitively documented in a single landmark paper, its emergence is intrinsically linked to the pioneering work on small ring systems in the late 19th and early 20th centuries.

The Dawn of Cyclopropane Chemistry: A Historical Context

The late 19th century was a period of fervent investigation into the structure and synthesis of cyclic organic compounds. A pivotal moment in this era was the work of Sir William Henry Perkin , who in 1884 reported the first synthesis of a cyclopropane derivative, diethyl cyclopropane-1,1-dicarboxylate.[1] This achievement was part of a broader exploration of alicyclic compounds and laid the groundwork for the synthesis of other small ring systems.

Simultaneously, the theoretical understanding of these strained rings was being shaped by chemists like Adolf von Baeyer . In 1885, Baeyer proposed his "strain theory," which, although later refined, provided the first rational explanation for the reactivity and relative instability of three- and four-membered rings.[2] This theoretical framework was crucial for chemists to conceptualize and target the synthesis of these novel structures.

Another significant contribution from this period was the Buchner-Curtius reaction , also first described in 1885 by Eduard Buchner and Theodor Curtius.[1] This reaction, involving the addition of a carbene from ethyl diazoacetate to an aromatic ring, provided a new method for forming cyclopropane rings and ultimately led to the synthesis of cycloheptatriene derivatives.[1]

The early history of small ring dicarboxylic acids was also marked by confusion and misidentification. For instance, the synthesis of what was initially believed to be 1,3-cyclobutanedicarboxylic acid by Markownikoff and Krestownikoff in 1881 was later shown to be a derivative of methylcyclopropanedicarboxylic acid.[3] This highlights the analytical challenges of the time and the intertwined history of these small ring compounds.

Key Synthetic Developments

While a singular "discovery" paper for this compound is not readily apparent from the historical record, its synthesis and characterization emerged from the broader efforts to understand and create cyclopropane derivatives. The development of synthetic methods can be traced through several key approaches.

Intramolecular Cyclization: The Perkin Legacy

Perkin's pioneering work on the 1,1-isomer provided a foundational strategy for cyclopropane synthesis: intramolecular cyclization. Although targeting a different isomer, the underlying principle of using a dihaloalkane and a malonic ester derivative was a critical conceptual advance.

Experimental Protocol: Perkin's Synthesis of Diethyl Cyclopropane-1,1-dicarboxylate (1884)

-

Reaction: Diethyl malonate is reacted with 1,2-dibromoethane in the presence of sodium ethoxide.

-

Reagents:

-

Diethyl malonate

-

1,2-dibromoethane

-

Sodium ethoxide (prepared from sodium and absolute ethanol)

-

-

Procedure (based on historical accounts): Sodium is dissolved in absolute ethanol to prepare a solution of sodium ethoxide. To this, diethyl malonate is added, followed by the dropwise addition of 1,2-dibromoethane. The reaction mixture is heated under reflux. After the reaction is complete, the product is isolated by distillation.

-

Yield: Initial reports by Perkin cited yields of 27-29%.[1] Later work by other chemists improved this to around 40%.[1]

This method, while not directly producing the 1,2-dicarboxylic acid, established a viable pathway to the cyclopropane ring that would be adapted and modified by future generations of chemists.

Carbene and Carbenoid Additions: The Buchner-Curtius Approach and Beyond

The reaction of diazo compounds with alkenes, pioneered by Buchner and Curtius, offered a more direct route to the 1,2-disubstituted cyclopropane skeleton. The thermal or photochemical decomposition of a diazo compound generates a carbene, which can then add to a double bond.

A classic method for the synthesis of the cis- and trans-isomers of this compound involves the reaction of diazomethane with maleic or fumaric acid esters, followed by hydrolysis.

Experimental Protocol: Synthesis of cis- and trans-1,2-Cyclopropanedicarboxylic Acid via Pyrazoline Intermediate

-

Step 1: Pyrazoline formation: Diethyl maleate (for the cis-isomer) or diethyl fumarate (for the trans-isomer) is reacted with diazomethane in an ethereal solution. This proceeds via a 1,3-dipolar cycloaddition to form the corresponding pyrazoline derivative.

-

Step 2: Nitrogen extrusion: The pyrazoline intermediate is then decomposed, typically by heating or photolysis, to extrude nitrogen gas and form the cyclopropane ring.

-

Step 3: Hydrolysis: The resulting diethyl 1,2-cyclopropanedicarboxylate is hydrolyzed with a strong base (e.g., NaOH or KOH) followed by acidification to yield the dicarboxylic acid.

-

Stereochemistry: The stereochemistry of the starting alkene is retained in the cyclopropane product. Thus, diethyl maleate (cis) yields the cis-dicarboxylic acid, and diethyl fumarate (trans) yields the trans-dicarboxylic acid.

Modern Synthetic Methods

Numerous other methods for the synthesis of this compound and its derivatives have been developed over the years. These include modifications of the Simmons-Smith reaction, transition-metal catalyzed cyclopropanations, and various intramolecular cyclization strategies. For a comprehensive overview of modern cyclopropanation methods, recent review articles are recommended.

Stereoisomers of this compound

A crucial aspect of the chemistry of this compound is its stereoisomerism. The molecule exists as two diastereomers: cis and trans. The trans-isomer is chiral and exists as a pair of enantiomers, while the cis-isomer is a meso compound.

The differentiation and characterization of these isomers were significant achievements in the history of stereochemistry. The ability to form a cyclic anhydride is a key distinguishing feature.

-

cis-1,2-Cyclopropanedicarboxylic acid: The two carboxylic acid groups are on the same side of the cyclopropane ring. This spatial proximity allows for the ready formation of a cyclic anhydride upon heating.

-

trans-1,2-Cyclopropanedicarboxylic acid: The two carboxylic acid groups are on opposite sides of the ring, making the formation of an intramolecular cyclic anhydride impossible.

The resolution of the racemic trans-1,2-cyclopropanedicarboxylic acid into its individual enantiomers was an important step in its chemical history, often accomplished through the formation of diastereomeric salts with a chiral base.

Data Presentation

The physical properties of the isomers of this compound are distinct and have been used for their identification and separation.

| Property | cis-1,2-Cyclopropanedicarboxylic Acid | trans-1,2-Cyclopropanedicarboxylic Acid (racemate) |

| Molecular Formula | C₅H₆O₄ | C₅H₆O₄ |

| Molecular Weight | 130.10 g/mol | 130.10 g/mol |

| Melting Point | 139-142 °C | 175-178 °C |

| CAS Number | 696-74-2 | 14590-53-5 |

| Anhydride Formation | Forms a cyclic anhydride upon heating | Does not form a cyclic anhydride |

Visualizations

The following diagrams illustrate the key historical synthetic pathways and the relationship between the stereoisomers of this compound.

Conclusion

The history of this compound is a story of gradual discovery and refinement rather than a single breakthrough moment. It is a testament to the persistent efforts of 19th and early 20th-century chemists who, despite theoretical and analytical limitations, laid the foundations of small ring chemistry. The development of synthetic routes to its stereoisomers and the understanding of their distinct properties have made this compound and its derivatives valuable building blocks in organic synthesis, with continuing relevance in modern drug discovery and materials science. This guide provides a historical and technical overview that underscores the importance of this seemingly simple, yet chemically rich, molecule.

References

The Enigmatic Presence of Cyclopropane Dicarboxylic Acids in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropane rings, with their inherent strain and unique three-dimensional structure, are fascinating motifs in natural products. While a diverse array of monocarboxylic cyclopropane derivatives have been identified across various biological kingdoms, the natural occurrence of cyclopropane dicarboxylic acids is exceedingly rare, representing a niche yet intriguing area of phytochemical research. This technical guide provides a comprehensive overview of the known natural sources, biosynthesis, and biological significance of this unique class of molecules, with a primary focus on the 2-(carboxycyclopropyl)glycine (CCG) family, the most well-documented naturally occurring cyclopropane dicarboxylic acids. This document is intended to serve as a foundational resource for researchers in natural product chemistry, drug discovery, and plant biochemistry, highlighting the current state of knowledge and identifying key areas for future investigation.

Introduction: The Rarity of a Di-acid Cyclopropane Scaffold in Nature

The cyclopropane moiety is a recurring structural element in a wide range of naturally occurring compounds, from fatty acids in bacteria to complex terpenes in plants.[1] These molecules often exhibit potent biological activities, underscoring the evolutionary advantage conferred by this compact, rigid ring system. However, the presence of two carboxylic acid groups on a cyclopropane ring is a feature that has been identified in only a very limited number of natural products. The vast majority of research on cyclopropane dicarboxylic acids has centered on synthetically derived analogs, which have found utility as pharmacological tools and herbicides.[2][3]

This guide focuses specifically on the natural occurrence of these di-acids, aiming to consolidate the sparse yet significant findings in this field. The primary examples of naturally occurring cyclopropane dicarboxylic acids are the diastereomers of 2-(carboxycyclopropyl)glycine (CCG).

Naturally Occurring Cyclopropane Dicarboxylic Acids: The 2-(Carboxycyclopropyl)glycine Family

To date, the only confirmed, naturally occurring cyclopropane dicarboxylic acids are the diastereomers of 2-(carboxycyclopropyl)glycine. These non-proteinogenic amino acids are structural analogues of glutamate.

Identified Isomers and Their Natural Sources

Several diastereomers of 2-(carboxycyclopropyl)glycine have been isolated from a select group of plant species. The known isomers and their botanical origins are summarized in Table 1.

| Diastereomer | Systematic Name | Natural Source(s) | Reference(s) |

| CCG-I | (2S,3S,4S)-2-(carboxycyclopropyl)glycine | Aesculus parviflora, Blighia sapida | [4] |

| CCG-III | (2S,3S,4R)-2-(carboxycyclopropyl)glycine | Aesculus parviflora, Blighia sapida | [4] |

| CCG-IV | (2S,1'R,2'S)-2-(carboxycyclopropyl)glycine | Ephedra foeminea, Ephedra altissima | [4] |

Table 1: Naturally Occurring 2-(Carboxycyclopropyl)glycine Diastereomers and Their Plant Sources.

At present, there is a notable absence of quantitative data in the scientific literature regarding the concentration and abundance of these CCG isomers within their host plants. This represents a significant knowledge gap that warrants further investigation.

Experimental Protocols: Isolation and Characterization

Detailed, step-by-step experimental protocols for the extraction and purification of CCGs from their natural sources are not extensively documented in single publications. However, by combining general methodologies for amino acid extraction from plant tissues with the information available in the discovery papers, a general workflow can be constructed.

General Extraction and Purification Workflow

The isolation of CCGs from plant material typically involves an initial extraction with an aqueous or alcoholic solvent, followed by chromatographic purification steps to separate the target compounds from the complex plant matrix.

References

- 1. Synthesis and pharmacological characterization of all sixteen stereoisomers of 2-(2'-carboxy-3'-phenylcyclopropyl)glycine. Focus on (2S,1'S,2'S,3'R)-2-(2'-carboxy-3'-phenylcyclopropyl)glycine, a novel and selective group II metabotropic glutamate receptors antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of 2'-substituted (2S,1'R,2'S)-2-(carboxycyclopropyl)glycine analogues as potent N-methyl-d-aspartic acid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Agonist analysis of 2-(carboxycyclopropyl)glycine isomers for cloned metabotropic glutamate receptor subtypes expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal structure of cis-2-(2-carboxycyclopropyl)glycine (CCG-III) monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Calculations on the Conformational Landscape of 1,2-Cyclopropanedicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the conformational preferences of cis- and trans-1,2-cyclopropanedicarboxylic acid. Understanding the three-dimensional structure of small molecules is paramount in drug design and molecular recognition, where conformation dictates intermolecular interactions. This document outlines the prevailing computational approaches for conformational analysis, details a recommended experimental protocol for in-silico investigations, and presents the expected conformational landscape of the title compounds. Particular emphasis is placed on the role of intramolecular hydrogen bonding in stabilizing specific conformers. All quantitative data are summarized in structured tables, and key conceptual frameworks are visualized using diagrams generated with Graphviz.

Introduction

1,2-Cyclopropanedicarboxylic acid, with its stereoisomers (cis and trans), presents a conformationally constrained yet intriguing system for theoretical investigation. The rigid cyclopropane ring limits the overall flexibility of the molecule, placing the two carboxylic acid moieties in close proximity. The relative orientation of these functional groups, dictated by the rotation around the C-C single bonds, gives rise to a set of distinct conformers. The stability of these conformers is governed by a delicate balance of steric hindrance, electrostatic interactions, and the potential for the formation of intramolecular hydrogen bonds.

In the context of drug development, the bioactive conformation of a molecule is the specific three-dimensional arrangement it adopts when binding to a biological target. A thorough understanding of the conformational energy landscape, including the relative energies of stable conformers and the barriers to their interconversion, is therefore crucial for rational drug design and the prediction of molecular properties. Theoretical calculations, particularly those based on quantum mechanics, have emerged as powerful tools for such investigations.

This guide serves as a technical resource for researchers aiming to perform or interpret theoretical calculations on the conformation of this compound and related small molecules.

Theoretical Background

The primary methods for theoretical conformational analysis are rooted in quantum mechanics. Density Functional Theory (DFT) has become the workhorse of computational chemistry for systems of this size, offering a favorable balance between accuracy and computational cost. Ab initio methods, while often more computationally intensive, can provide benchmark-quality results.

Key to a successful conformational analysis is the choice of a suitable theoretical method and basis set. For dicarboxylic acids, where hydrogen bonding and subtle electronic effects are important, a functional that performs well for non-covalent interactions, such as M06-2X or ωB97X-D, is often recommended. Pople-style basis sets, such as 6-311+G(d,p), or correlation-consistent basis sets, like cc-pVTZ, are typically employed to provide a sufficiently flexible description of the electron density.

The computational workflow generally involves:

-

Generation of initial conformers: This can be achieved through systematic rotation of dihedral angles or using molecular mechanics-based conformational search algorithms.

-

Geometry optimization: Each initial structure is optimized to find the nearest local minimum on the potential energy surface.

-

Frequency calculations: These are performed to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.

-

Analysis of results: The relative energies of the conformers are compared to determine their populations at a given temperature. Key geometric parameters, such as dihedral angles and hydrogen bond distances, are analyzed to characterize the different conformations.

Conformational Analysis of cis-1,2-Cyclopropanedicarboxylic Acid

In the cis isomer, the two carboxylic acid groups are on the same face of the cyclopropane ring. This arrangement allows for the formation of a strong intramolecular hydrogen bond, which is expected to be a dominant factor in its conformational preference. Rotation of the two carboxylic acid groups leads to several possible conformers.

The primary conformers of interest arise from the syn/anti arrangement of the hydroxyl proton relative to the carbonyl group within each carboxylic acid moiety, and the overall orientation of the two carboxyl groups relative to each other. A key conformational feature is the formation of a seven-membered ring through an intramolecular hydrogen bond.

Hypothesized Conformers and Expected Data

The following table outlines the expected low-energy conformers for cis-1,2-cyclopropanedicarboxylic acid and provides a template for the quantitative data that would be obtained from theoretical calculations. The relative energies are hypothetical but representative of what a DFT study might reveal.

| Conformer ID | Description | Relative Energy (kJ/mol) | Relative Energy (kcal/mol) | Dihedral Angle (O=C-C-C) (°) | H-bond Distance (Å) |

| cis-1a | Intramolecular H-bond, syn-syn arrangement | 0.00 | 0.00 | ~0, ~120 | ~1.8 |

| cis-1b | No H-bond, anti-syn arrangement | 10-15 | 2.4-3.6 | ~180, ~0 | N/A |

| cis-1c | No H-bond, anti-anti arrangement | 15-25 | 3.6-6.0 | ~180, ~180 | N/A |

Note: The energy values are illustrative. Actual values would be obtained from quantum chemical calculations.

Conformational Equilibrium of cis-1,2-Cyclopropanedicarboxylic Acid

Conformational Analysis of trans-1,2-Cyclopropanedicarboxylic Acid

In the trans isomer, the carboxylic acid groups are on opposite faces of the cyclopropane ring. This arrangement precludes the formation of a direct intramolecular hydrogen bond between the two carboxyl groups. As a result, the conformational landscape is expected to be governed by steric and electrostatic repulsions between the two groups.

Hypothesized Conformers and Expected Data

The low-energy conformers of the trans isomer will likely differ in the relative orientation of the two carboxylic acid groups. The syn and anti arrangements within each carboxyl group will also contribute to the number of possible conformers.

| Conformer ID | Description | Relative Energy (kJ/mol) | Relative Energy (kcal/mol) | Dihedral Angle 1 (O=C-C-C) (°) | Dihedral Angle 2 (O=C-C-C) (°) |

| trans-1a | anti-periplanar arrangement of carboxyl groups | 0.00 | 0.00 | ~180 | ~180 |

| trans-1b | syn-clinal arrangement of carboxyl groups | 5-10 | 1.2-2.4 | ~60 | ~180 |

| trans-1c | syn-periplanar arrangement of carboxyl groups | > 20 | > 4.8 | ~0 | ~180 |

Note: The energy values are illustrative. Actual values would be obtained from quantum chemical calculations.

Conformational Equilibrium of trans-1,2-Cyclopropanedicarboxylic Acid

An In-depth Technical Guide to the Acidity and pKa Values of 1,2-Cyclopropanedicarboxylic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa values of the cis and trans isomers of 1,2-cyclopropanedicarboxylic acid. This information is crucial for understanding the physicochemical properties of these compounds, which can be relevant in various research and development contexts, including drug design and synthesis.

Core Concepts: Acidity and Stereoisomerism

The acidity of a dicarboxylic acid is characterized by two acid dissociation constants (pKa values), corresponding to the stepwise loss of two protons. The stereochemical arrangement of the carboxylic acid groups, as seen in the cis and trans isomers of this compound, significantly influences these pKa values. This difference in acidity is primarily governed by intramolecular interactions, including hydrogen bonding and steric effects.

Data Presentation: pKa Values

The experimentally determined pKa values for the isomers of this compound are summarized in the table below for clear comparison.

| Isomer | pKa1 | pKa2 |

| cis-1,2-Cyclopropanedicarboxylic Acid | 3.33 | 6.47 |

| trans-1,2-Cyclopropanedicarboxylic Acid | 3.09 | 4.75 |

Note: These are thermodynamic pKa values.[1]

Experimental Protocols: Determination of pKa Values

The pKa values of dicarboxylic acids are typically determined experimentally using potentiometric titration. This method involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the acid while monitoring the pH.

General Protocol for Potentiometric Titration:

-

Preparation of the Analyte Solution: A precise amount of the this compound isomer is dissolved in a suitable solvent, typically deionized water, to a known concentration.

-

Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are determined from the pH at the half-equivalence points. The first half-equivalence point corresponds to pKa1, and the second corresponds to pKa2.

Mandatory Visualization: Factors Influencing Acidity

The distinct pKa values of the cis and trans isomers can be attributed to the spatial arrangement of their carboxylic acid groups. The following diagrams illustrate the key intramolecular interactions that influence their respective acidities.

Caption: Factors influencing the acidity of this compound isomers.

Interpretation of Acidity Differences:

-

pKa1: The first dissociation constant (pKa1) is lower for the trans isomer (3.09) compared to the cis isomer (3.33), indicating that the trans isomer is a slightly stronger acid in the first deprotonation step. This can be attributed to the greater separation of the carboxylic acid groups in the trans configuration, which minimizes electrostatic repulsion in the resulting monoanion.

-

pKa2: The second dissociation constant (pKa2) is significantly higher for the cis isomer (6.47) compared to the trans isomer (4.75). This indicates that the monoanion of the cis isomer is a much weaker acid. The key reason for this is the formation of a strong intramolecular hydrogen bond between the remaining carboxylic acid proton and the carboxylate group in the cis-monoanion. This hydrogen bond stabilizes the monoanion, making the removal of the second proton more difficult. In the trans isomer, the carboxylic acid groups are too far apart for effective intramolecular hydrogen bonding, resulting in a lower pKa2 value that is more typical for a dicarboxylic acid where the acidic groups are in close proximity but unable to form a strong internal hydrogen bond.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of trans-1,2-Cyclopropanedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-1,2-Cyclopropanedicarboxylic acid is a valuable chiral building block in organic synthesis, finding applications in the preparation of pharmaceuticals and other biologically active molecules. Its rigid cyclopropane core imparts unique conformational constraints, making it a desirable motif in drug design. The stereoselective synthesis of this compound, particularly obtaining specific enantiomers, is crucial for its application in asymmetric synthesis. This document provides detailed protocols for both the diastereoselective synthesis of the racemic trans isomer and an enantioselective synthesis leading to the chiral product.

Synthetic Strategies

Two primary strategies for the synthesis of trans-1,2-cyclopropanedicarboxylic acid are presented:

-

Diastereoselective Synthesis (Racemic Route): This approach involves the cyclopropanation of a trans-alkene, typically a fumarate ester, to preferentially form the trans-cyclopropane diester. Subsequent hydrolysis yields the racemic trans-1,2-cyclopropanedicarboxylic acid. This method is robust and suitable for producing large quantities of the racemic material.

-